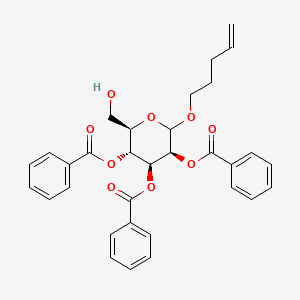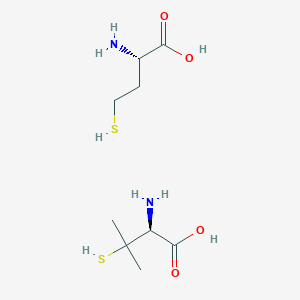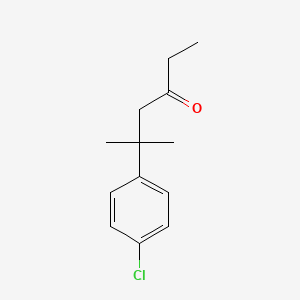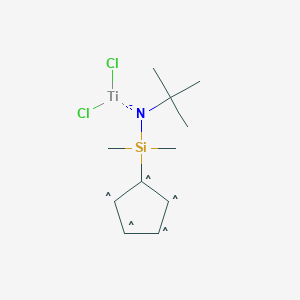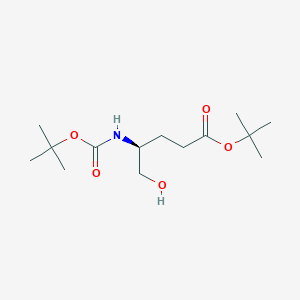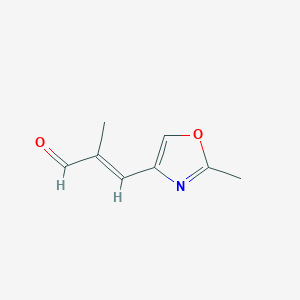
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is an organic compound that belongs to the class of aldehydes It features a conjugated system with an oxazole ring, which is known for its aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methyloxazole with an appropriate aldehyde precursor under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid.
Reduction: 2-Methyl-3-(2-methyloxazol-4-yl)propanol.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. The oxazole ring may also play a role in binding to specific sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)propanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is unique due to its specific combination of an aldehyde group and an oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
139630-91-4 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 |
Sinónimos |
2-METHYL-3-[4-METHYL(3,5-OXAZOLYL)]PROP-2-ENAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


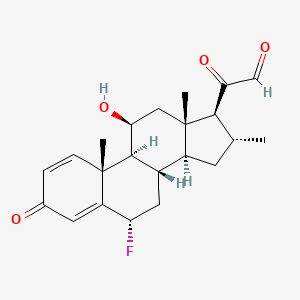
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

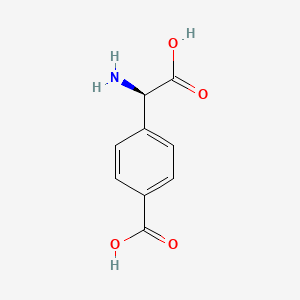
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
